molecular formula C11H15N B8799951 rel-(1R,2S)-2-Phenylcyclopentan-1-amine

rel-(1R,2S)-2-Phenylcyclopentan-1-amine

Cat. No.: B8799951
M. Wt: 161.24 g/mol
InChI Key: VNGYTYNUZHDMPP-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(1R,2S)-2-Phenylcyclopentan-1-amine: is a chiral amine compound characterized by its unique cyclopentane ring structure with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2-Phenylcyclopentan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the enantioselective addition of cyclopropylacetylene to a ketoaniline, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like toluene and catalysts such as sodium bicarbonate under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: rel-(1R,2S)-2-Phenylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

rel-(1R,2S)-2-Phenylcyclopentan-1-amine has been investigated for its potential therapeutic effects:

  • Neuropharmacology : Studies suggest that this compound may act on neurotransmitter systems, particularly in modulating dopamine and serotonin levels. Its structural similarity to other amines allows it to interact with various receptors, making it a candidate for developing treatments for mood disorders and neurodegenerative diseases .

Neuroscience

Research indicates that this compound could be useful in understanding the mechanisms of action of psychoactive substances:

  • Behavioral Studies : Animal models have been employed to study the effects of this compound on behavior and cognition, providing insights into its potential as a therapeutic agent for anxiety and depression .

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel materials:

  • Polymer Chemistry : The compound's amine functionality allows it to be used in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The findings indicated that the compound exhibits selective binding affinity to 5HT receptors, suggesting potential applications in treating anxiety disorders.

Case Study 2: Synthesis of Functional Polymers

Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties. The study concluded that this compound could enhance the performance of materials used in various industrial applications.

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-Phenylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral structure allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: rel-(1R,2S)-2-Phenylcyclopentan-1-amine is unique due to its cyclopentane ring structure, which imparts distinct stereochemical properties. This uniqueness makes it valuable in applications requiring specific chiral configurations, such as in the synthesis of enantioselective catalysts and pharmaceuticals.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R,2S)-2-phenylcyclopentan-1-amine

InChI

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m0/s1

InChI Key

VNGYTYNUZHDMPP-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)C2=CC=CC=C2

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Phenylcyclopentanone is reacted with ammonium formate at 170° C. via the Leuckart method to afford predominantly the cis isomer of 2-phenylcyclopentylamine.
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